
3-(三氟甲基)喹喔啉-2-羧酸
描述
3-(Trifluoromethyl)quinoxaline-2-carboxylic acid is a heterocyclic compound that contains a quinoxaline ring substituted with a trifluoromethyl group and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
科学研究应用
3-(Trifluoromethyl)quinoxaline-2-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in the development of HIV-1 reverse transcriptase inhibitors, hGLP-1 receptor agonists, and LXR-modulators.
Industrial Applications: The compound is used in the synthesis of more complex biologically active compounds and as a building block for various pharmaceuticals.
作用机制
Target of Action
Quinoxalines, the core structure of this compound, have been found to possess strong antitumor, antimicrobial, antibacterial, and antihiv activity . They are also known to interact with various receptors and microorganisms .
Mode of Action
It is known that trifluoromethyl-containing quinoxalines are of significant interest in medicinal chemistry as compounds with remarkable biological and physiological properties . They are used in the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines .
Biochemical Pathways
Quinoxalines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoxalines are known to exhibit a variety of biological effects, including antitumor, antimicrobial, antibacterial, and antihiv activity .
生化分析
Biochemical Properties
3-(Trifluoromethyl)quinoxaline-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes such as HIV-1 reverse transcriptase, hGLP-1 receptor, and LXR-modulators . These interactions are primarily mediated through the trifluoromethyl group, which enhances the compound’s binding affinity and specificity. Additionally, 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid exhibits antimicrobial, antitumor, and anti-inflammatory properties, making it a versatile compound in biochemical research .
Cellular Effects
The effects of 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid on various types of cells and cellular processes are profound. This compound has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in certain cell lines, such as the SMMC-7721 cell line . It also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting overall cell function .
Molecular Mechanism
At the molecular level, 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, this compound can inhibit the activity of HIV-1 reverse transcriptase by binding to its active site, thereby preventing the replication of the virus . Additionally, 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid can activate or inhibit specific signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as high temperatures or extreme pH levels . Long-term studies have shown that 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as antimicrobial and antitumor activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
3-(Trifluoromethyl)quinoxaline-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
Within cells and tissues, 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be preferentially taken up by certain cell types or tissues, affecting its overall distribution and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)quinoxaline-2-carboxylic acid typically involves the condensation of substituted o-phenylenediamines with trifluoromethyl-containing α-diketones or α-halo-β-dicarbonyl compounds . One common method involves the reaction of o-phenylenediamine with ethyl trifluoropyruvate, leading to the formation of 3-(trifluoromethyl)quinoxalin-2(1H)-one, which can be further transformed into the desired carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize readily available and highly reactive substrates, such as trifluoromethyl derivatives of quinoxalin-2(1H)-one and quinoxaline-2(1H)-thione. These substrates undergo functional group transformations to yield a wide range of new quinoxalines containing a trifluoromethyl group .
化学反应分析
Types of Reactions
3-(Trifluoromethyl)quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and halides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various 2-substituted 3-(trifluoromethyl)quinoxalines, such as amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .
相似化合物的比较
Similar Compounds
Similar compounds to 3-(trifluoromethyl)quinoxaline-2-carboxylic acid include other trifluoromethyl-substituted quinoxalines, such as:
- 3-(Trifluoromethyl)quinoxalin-2(1H)-one
- 2-Amino-3-(trifluoromethyl)quinoxaline
- 2-(2-Aminothiazol-4-yl)-3-(trifluoromethyl)quinoxaline
Uniqueness
The uniqueness of 3-(trifluoromethyl)quinoxaline-2-carboxylic acid lies in its combination of a trifluoromethyl group and a carboxylic acid group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the carboxylic acid group allows for further functionalization and derivatization .
属性
IUPAC Name |
3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)8-7(9(16)17)14-5-3-1-2-4-6(5)15-8/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALWBEPGJZCNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


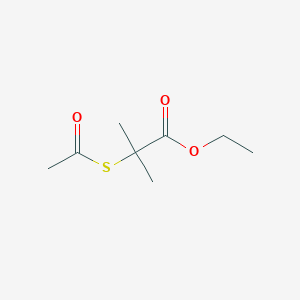
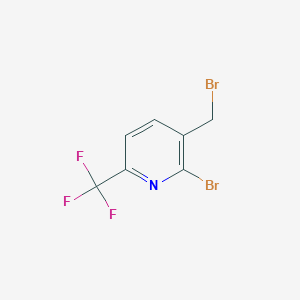
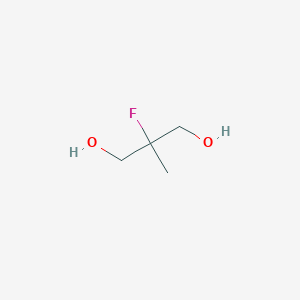

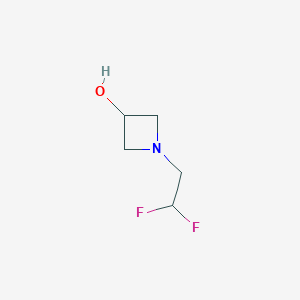
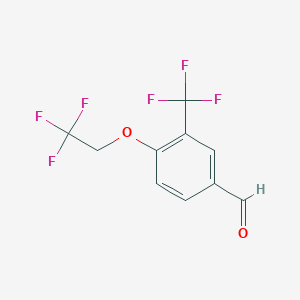
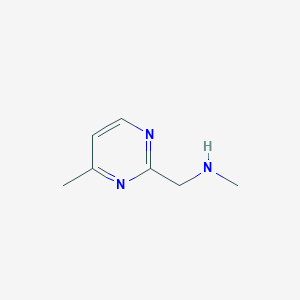
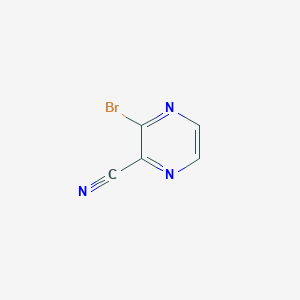
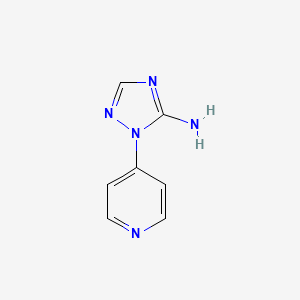
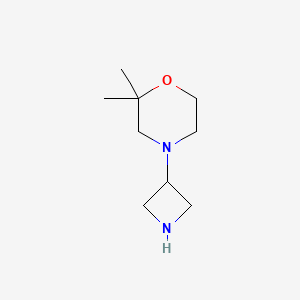
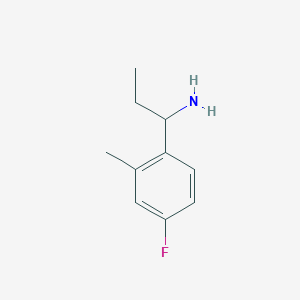
![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-](/img/structure/B1399786.png)


